
6-Acetyl-4-methyl-3-phenyl-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-4-methyl-3-phenyl-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyran derivatives, specifically coumarins. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-methyl-3-phenyl-2H-1-benzopyran-2-one can be achieved through various methods. One efficient method involves the Pechmann reaction, where 1-(2,4-dihydroxyphenyl) ethanone reacts with ethyl acetoacetate in the presence of sulfuric acid . Another method involves the domino Knoevenagel/intramolecular transesterification reaction catalyzed by alkaline protease from Bacillus licheniformis .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Acetyl-4-methyl-3-phenyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sulfuric acid, sodium azides, and propargyl bromide. The reaction conditions often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium azides can lead to the formation of coumarin–triazole derivatives .
Applications De Recherche Scientifique
6-Acetyl-4-methyl-3-phenyl-2H-1-benzopyran-2-one has a wide range of scientific research applications. It has been studied for its biological properties, including anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, and anti-viral activities . Additionally, it has been used in the synthesis of various coumarin derivatives for medicinal and industrial purposes .
Mécanisme D'action
The mechanism of action of 6-Acetyl-4-methyl-3-phenyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a protein kinase Cδ (PKCδ) inhibitor, which plays a role in various cellular processes, including cell proliferation and apoptosis . The compound’s effects are mediated through its interaction with these molecular targets, leading to the observed biological activities.
Comparaison Avec Des Composés Similaires
6-Acetyl-4-methyl-3-phenyl-2H-1-benzopyran-2-one can be compared with other similar compounds, such as 7-methoxy-6-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one (Suberosin) and 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-2H-1-benzopyran-2-one (Aurapten) . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific acetyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
128910-89-4 |
|---|---|
Formule moléculaire |
C18H14O3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
6-acetyl-4-methyl-3-phenylchromen-2-one |
InChI |
InChI=1S/C18H14O3/c1-11-15-10-14(12(2)19)8-9-16(15)21-18(20)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clé InChI |
QJCTUXPCTNLMFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=C(C=C2)C(=O)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)


![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
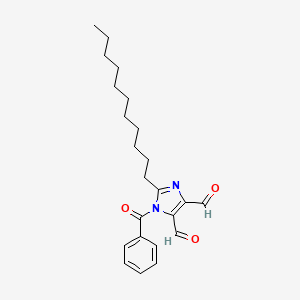
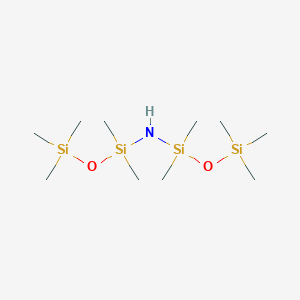
![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)
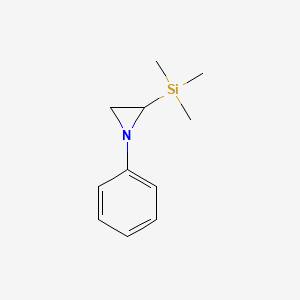
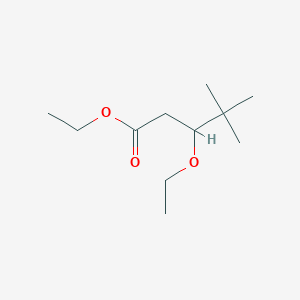
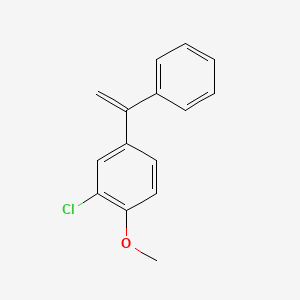
![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)
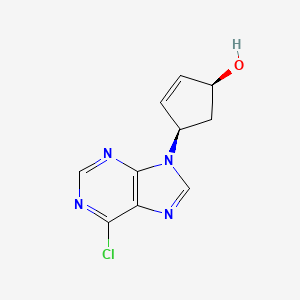
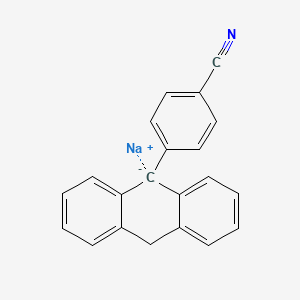
![N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B14277581.png)
